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molecular formula C7H11N3O2S B8688254 4-Ethylaminopyridine-3-sulfonamide

4-Ethylaminopyridine-3-sulfonamide

Cat. No. B8688254
M. Wt: 201.25 g/mol
InChI Key: KSNKBAUWEJZTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459138

Procedure details

By carrying out the reaction as in Preparation 13, but starting from 2 g of 4-chloropyridine-3- sulfonamide and 20 cm3 of 70% ethylamine in water, the compound is obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].[CH2:12]([NH2:14])[CH3:13]>O>[CH2:12]([NH:14][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9])[CH3:13]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)S(=O)(=O)N
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
as in Preparation 13
CUSTOM
Type
CUSTOM
Details
the compound is obtained

Outcomes

Product
Name
Type
Smiles
C(C)NC1=C(C=NC=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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